Bis(2-ethylhexyl) 2,2'-thiobisacetate Bis(2-ethylhexyl) 2,2'-thiobisacetate
Brand Name: Vulcanchem
CAS No.: 24293-43-4
VCID: VC3765539
InChI: InChI=1S/C20H38O4S/c1-5-9-11-17(7-3)13-23-19(21)15-25-16-20(22)24-14-18(8-4)12-10-6-2/h17-18H,5-16H2,1-4H3
SMILES: CCCCC(CC)COC(=O)CSCC(=O)OCC(CC)CCCC
Molecular Formula: C20H38O4S
Molecular Weight: 374.6 g/mol

Bis(2-ethylhexyl) 2,2'-thiobisacetate

CAS No.: 24293-43-4

Cat. No.: VC3765539

Molecular Formula: C20H38O4S

Molecular Weight: 374.6 g/mol

* For research use only. Not for human or veterinary use.

Bis(2-ethylhexyl) 2,2'-thiobisacetate - 24293-43-4

Specification

CAS No. 24293-43-4
Molecular Formula C20H38O4S
Molecular Weight 374.6 g/mol
IUPAC Name 2-ethylhexyl 2-[2-(2-ethylhexoxy)-2-oxoethyl]sulfanylacetate
Standard InChI InChI=1S/C20H38O4S/c1-5-9-11-17(7-3)13-23-19(21)15-25-16-20(22)24-14-18(8-4)12-10-6-2/h17-18H,5-16H2,1-4H3
Standard InChI Key KYWZILPIDASSGE-UHFFFAOYSA-N
SMILES CCCCC(CC)COC(=O)CSCC(=O)OCC(CC)CCCC
Canonical SMILES CCCCC(CC)COC(=O)CSCC(=O)OCC(CC)CCCC

Introduction

Chemical Structure and Properties

Structural Characteristics

The molecular structure of Bis(2-ethylhexyl) 2,2'-thiobisacetate features several key functional groups that influence its chemical behavior:

  • A central sulfur atom forming a thioether bridge between two acetate units

  • Two ester groups, each connected to a 2-ethylhexyl moiety

  • Branched alkyl chains (2-ethylhexyl) providing steric bulk and hydrophobicity

This structural arrangement can be compared to the related compound Dimethyl 2,2'-thiobisacetate, which features the same thiobisacetate core but with methyl groups instead of 2-ethylhexyl groups.

Physical and Chemical Properties

Based on structural analysis and comparison with related compounds, the following properties can be anticipated for Bis(2-ethylhexyl) 2,2'-thiobisacetate:

PropertyExpected ValueBasis for Estimation
Molecular FormulaC20H38O4SBased on structural composition
Molecular WeightApproximately 374.58 g/molCalculated from atomic weights
Physical State at Room TemperatureViscous liquidBased on similar 2-ethylhexyl esters
Boiling Point>300°C at atmospheric pressureExtrapolated from Dimethyl 2,2'-thiobisacetate (262.7°C)
SolubilityHighly soluble in non-polar organic solvents; poorly soluble in waterBased on lipophilic character of 2-ethylhexyl groups
DensityApproximately 0.95-1.0 g/cm³Estimated from similar compounds
StabilitySusceptible to hydrolysis in humid conditionsComparable to Dimethyl 2,2'-thiobisacetate

The 2-ethylhexyl groups significantly enhance the compound's lipophilicity compared to methyl-substituted analogs, making it particularly compatible with non-polar matrices and likely contributing to its potential applications as a plasticizer.

Synthesis Methods

The synthesis of Bis(2-ethylhexyl) 2,2'-thiobisacetate can be approached through several reaction pathways, with esterification being the most direct method.

Esterification Pathway

The most straightforward synthesis route likely involves the esterification of thiodiglycolic acid with 2-ethylhexanol under acidic catalysis. This approach mirrors the synthesis method described for Dimethyl 2,2'-thiobisacetate, which utilizes thiodiglycolic acid and methanol.

The reaction proceeds as follows:

  • Reaction of thiodiglycolic acid with 2-ethylhexanol

  • Acid-catalyzed esterification (typically using p-toluenesulfonic acid or sulfuric acid)

  • Water removal to drive the equilibrium toward product formation

  • Purification to remove catalyst and unreacted starting materials

Transesterification Method

An alternative synthesis approach involves transesterification of Dimethyl 2,2'-thiobisacetate with 2-ethylhexanol:

  • Reaction of Dimethyl 2,2'-thiobisacetate with excess 2-ethylhexanol

  • Use of appropriate transesterification catalysts (e.g., titanium alkoxides)

  • Removal of methanol to drive the reaction forward

  • Purification of the final product

Biological Activity

The biological profile of Bis(2-ethylhexyl) 2,2'-thiobisacetate can be partially inferred from related compounds while acknowledging that the 2-ethylhexyl moieties would significantly alter its interactions with biological systems.

Antioxidant Properties

DMTBA exhibits significant antioxidant activity through scavenging reactive oxygen species (ROS), thereby reducing oxidative stress in cells. This property is crucial for protecting cells from damage caused by free radicals, which are implicated in numerous diseases. Whether Bis(2-ethylhexyl) 2,2'-thiobisacetate retains these antioxidant capabilities would depend on the accessibility of the sulfur atom, which might be hindered by the bulky 2-ethylhexyl groups.

Cellular Signaling Effects

The potential for Bis(2-ethylhexyl) 2,2'-thiobisacetate to influence cellular signaling pathways cannot be dismissed. The compound's sulfur atom can undergo hydrolysis to release thiodiglycolic acid, which might play a role in cellular signaling and metabolic processes. Additionally, the 2-ethylhexyl moieties could influence the compound's interaction with cellular membranes and lipophilic cellular compartments.

Comparative Analysis with Structurally Similar Compounds

Understanding Bis(2-ethylhexyl) 2,2'-thiobisacetate in the context of related compounds provides valuable insights into its potential properties and applications.

Comparison with Dimethyl 2,2'-thiobisacetate

PropertyDimethyl 2,2'-thiobisacetateBis(2-ethylhexyl) 2,2'-thiobisacetate
Molecular Weight178.21 g/mol~374.58 g/mol (calculated)
Ester GroupMethyl2-Ethylhexyl
LipophilicityLowerHigher (due to 2-ethylhexyl groups)
ApplicationsPharmaceutical synthesis, reagent in chemical synthesisPotential plasticizer, lubricant additive
Antimicrobial ActivityPresentPotentially modified by 2-ethylhexyl groups

The key differences stem from the replacement of methyl groups with 2-ethylhexyl groups, significantly impacting physical properties, particularly lipophilicity and compatibility with non-polar matrices.

Comparison with Bis(2-ethylhexyl) dithiodiacetate

PropertyBis(2-ethylhexyl) 2,2'-thiobisacetateBis(2-ethylhexyl) dithiodiacetate
Molecular FormulaC20H38O4SC20H38O4S2
Molecular Weight~374.58 g/mol406.64 g/mol
Sulfur LinkageSingle sulfur (thioether)Disulfide (S-S)
ReactivityLess reactive toward reducing agentsMore reactive in redox reactions due to disulfide bond
ApplicationsPotential plasticizer, chemical intermediateVulcanization accelerator, plasticizer

The critical structural difference lies in the sulfur linkage: a single sulfur atom in Bis(2-ethylhexyl) 2,2'-thiobisacetate versus a disulfide bond in Bis(2-ethylhexyl) dithiodiacetate. This difference would significantly affect chemical reactivity, particularly in redox processes.

Comparison with Other 2-ethylhexyl Esters

Other 2-ethylhexyl esters, such as Bis(2-ethylhexyl) adipate and Bis(2-ethylhexyl) phthalate, are widely used plasticizers. While these compounds share the 2-ethylhexyl moieties with Bis(2-ethylhexyl) 2,2'-thiobisacetate, they lack the sulfur-containing core, which would result in different chemical reactivities and potentially different biological activities.

Research Perspectives and Future Directions

Several promising research directions could enhance understanding of Bis(2-ethylhexyl) 2,2'-thiobisacetate and expand its potential applications.

Structure-Activity Relationship Studies

Investigating how the substitution of methyl groups with 2-ethylhexyl groups affects the chemical and biological properties of thiobisacetates could provide valuable insights into structure-activity relationships. Such studies could inform the rational design of related compounds with optimized properties for specific applications.

Novel Applications Exploration

The unique combination of a sulfur-containing core with lipophilic 2-ethylhexyl groups suggests potential applications that merit further exploration:

  • Development as specialized plasticizers for polymer formulations requiring enhanced thermal stability or specific mechanical properties

  • Investigation as potential additives in lubricant formulations, particularly for high-pressure applications

  • Exploration of potential antimicrobial applications, leveraging the properties of the thiobisacetate core while benefiting from the lipophilicity conferred by the 2-ethylhexyl groups

Comprehensive Toxicological Assessment

A thorough toxicological evaluation would be essential for any commercial application of Bis(2-ethylhexyl) 2,2'-thiobisacetate. Such assessment should include:

  • Acute and chronic toxicity studies

  • Genotoxicity and carcinogenicity evaluations

  • Reproductive and developmental toxicity assessments

  • Ecotoxicological studies, particularly focused on aquatic organisms

Biodegradation and Environmental Fate Studies

Understanding the environmental persistence and degradation pathways of Bis(2-ethylhexyl) 2,2'-thiobisacetate would be crucial for assessing its environmental impact. Studies on biodegradability under various environmental conditions would provide valuable information for risk assessment.

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